Mubritinib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

an ERBB2 kinase inhibito

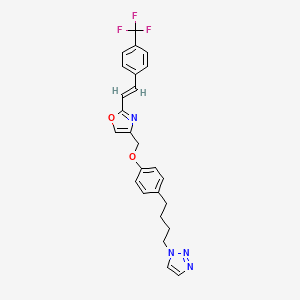

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFBIUXIQYRUNT-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026014 | |

| Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366017-09-6 | |

| Record name | Mubritinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366017-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mubritinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mubritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MUBRITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V734AZP9BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mubritinib's Evolving Mechanism of Action: From a Selective HER2 Inhibitor to a Mitochondrial Disruptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mubritinib (TAK-165), a compound initially developed by Takeda, was first characterized as a potent and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2; also known as ErbB2). This understanding positioned this compound as a promising therapeutic agent for HER2-overexpressing cancers, particularly breast cancer. However, more recent investigations have unveiled a more complex and arguably primary mechanism of action centered on the disruption of mitochondrial function. This guide provides a comprehensive technical overview of both the originally reported mechanism of this compound as a HER2 inhibitor and the subsequent elucidation of its role as a mitochondrial electron transport chain (ETC) complex I inhibitor, offering a complete picture for researchers in the field.

The Original Paradigm: this compound as a Potent and Selective HER2 Kinase Inhibitor

Initial preclinical studies established this compound as a formidable inhibitor of HER2 tyrosine kinase activity. These foundational studies demonstrated its high potency and remarkable selectivity, distinguishing it from other tyrosine kinase inhibitors (TKIs) of its time.

Biochemical and Cellular Inhibitory Activity

This compound demonstrated potent inhibition of HER2 in various preclinical models. The key quantitative metrics from these early studies are summarized below.

| Parameter | Cell Line/System | Value | Reference(s) |

| IC50 (HER2/ErbB2) | BT-474 cells | 6 nM | [1][2][3] |

| IC50 (Antiproliferative) | BT-474 (HER2-overexpressing breast cancer) | 5 nM | [1][3] |

| IC50 (Antiproliferative) | LNCaP (weak HER2 expression) | 53 nM | [1] |

| IC50 (Antiproliferative) | LN-REC4 (weak HER2 expression) | 90 nM | [1] |

| IC50 (Antiproliferative) | T24 (weak HER2 expression) | 91 nM | [1] |

| IC50 (Antiproliferative) | PC-3 (very weak HER2 expression) | 4.62 µM | [1][2] |

| IC50 (Antiproliferative) | HT1376, ACHN (EGFR-overexpressing) | >25 µM | [1][2] |

| Selectivity | >4000-fold over EGFR, FGFR, PDGFR, Jak1, Src, and Blk | Not Applicable | [1][3] |

Mechanism of HER2 Inhibition and Downstream Signaling

This compound was shown to competitively bind to the ATP-binding pocket within the cytoplasmic catalytic kinase domain of HER2. This action blocks the autophosphorylation and subsequent activation of the HER2 receptor[4]. The inhibition of HER2 phosphorylation leads to the downregulation of key downstream signaling pathways that are critical for tumor cell proliferation and survival, namely the PI3K-Akt and MAPK pathways[1][2][4]. Even at low concentrations (e.g., 0.1 μM), this compound was found to significantly block HER2 phosphorylation in HER2-overexpressing cell lines like BT474[1].

Figure 1. this compound's original mechanism targeting HER2 signaling.

A Paradigm Shift: this compound as a Mitochondrial Toxin

More recent research, particularly from 2020 onwards, has significantly challenged the initial understanding of this compound's mechanism of action. These studies suggest that this compound's potent anticancer effects, especially in certain contexts like Primary Effusion Lymphoma (PEL), are not primarily driven by HER2 inhibition but rather by its off-target inhibition of the mitochondrial electron transport chain (ETC) complex I[5][6][7][8]. One study went as far as to suggest that this compound does not interact with HER2 at all, and its anticancer activity is solely due to its effect on mitochondria[7].

Evidence for Mitochondrial Inhibition

Several lines of evidence support this revised mechanism:

-

Potent ETC Complex I Inhibition: this compound was found to inhibit the ETC complex I at nanomolar concentrations[5][6][8].

-

Similar Effects to Known Mitochondrial Inhibitors: Other ETC complex I inhibitors, such as Rotenone and Deguelin, demonstrated similar selective growth inhibition in PEL cells, while other receptor tyrosine kinase inhibitors failed to do so[5][8].

-

Metabolic Reprogramming: Treatment with this compound led to a selective inhibition of the maximal oxygen consumption rate (OCR) in PEL cells and altered ATP/ADP and ATP/AMP ratios, indicative of mitochondrial dysfunction[5][6][8].

-

Cardiac Cell Effects: In cardiac cells, which are highly dependent on mitochondrial energy production, this compound was shown to directly inhibit mitochondrial respiratory complex I, leading to a reduced beat rate and eventual cell death[7]. This effect was independent of HER2 inhibition.

-

Identification of a Toxicophore: A specific chemical moiety within this compound, the 1H-1,2,3-triazole, was identified as the "toxicophore" responsible for complex I inhibition. Modification of this group altered the compound's ability to inhibit complex I and its associated anticancer activity[7].

Figure 2. Revised mechanism of this compound via mitochondrial ETC Complex I inhibition.

Experimental Protocols

The characterization of this compound's mechanisms of action relied on a series of key in vitro and in vivo experiments.

HER2 Kinase Inhibition Assays

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HER2 tyrosine kinase activity.

-

Methodology:

-

Cell Culture: BT-474 human breast cancer cells, known for their high level of HER2 expression, were seeded in 24-well plates and cultured overnight[1].

-

Treatment: Cells were treated with varying concentrations of this compound for 2 hours[1].

-

Cell Lysis and Protein Extraction: Cells were harvested and lysed directly in sodium dodecyl sulfate (SDS) sample buffer[1].

-

Electrophoresis and Western Blotting: Equal amounts of total cell extract were separated by SDS-polyacrylamide gel electrophoresis (PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane[1].

-

Immunodetection: The membrane was probed with a primary antibody specific for phosphorylated HER2 (p-HER2). Protein detection was achieved using an enhanced chemiluminescent (ECL) detection method[1].

-

Quantification and Analysis: The extent of HER2 phosphorylation was measured using a lumino-image analyzer. The IC50 value was calculated from a dose-response curve generated by least-squares linear regression[1].

-

Figure 3. Experimental workflow for the HER2 Kinase Inhibition Assay.

Cell Proliferation Assays

-

Objective: To determine the antiproliferative effects of this compound on various cancer cell lines with differing levels of HER2 expression.

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., BT474, LNCaP, PC-3, etc.) were seeded into 6-well plates and cultured overnight[1].

-

Treatment: Cells were treated continuously with various concentrations of this compound for 72 hours[1].

-

Cell Counting: After the incubation period, the number of viable cells was counted to measure the antiproliferative activity[1].

-

Analysis: IC50 values were determined from the dose-response curves.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., UMUC-3, ACHN, LN-REC4) were implanted into immunocompromised mice to form xenograft tumors[2].

-

Treatment: Once tumors reached a certain size, mice were treated with oral administrations of this compound (e.g., 10 or 20 mg/kg per day)[1].

-

Tumor Measurement: Tumor volume was measured regularly throughout the treatment period.

-

Analysis: The treatment/control (T/C) tumor volume ratio was calculated to determine the extent of tumor growth inhibition[1][2].

-

Conclusion and Future Directions

The story of this compound is a compelling example of the evolving understanding of a drug's mechanism of action. Initially lauded for its high selectivity and potency as a HER2 inhibitor, subsequent research has unveiled a primary role in the disruption of mitochondrial respiration. This dual-mechanism profile, or perhaps a reattribution of its primary mechanism, has significant implications for its clinical development and potential therapeutic applications.

For researchers and drug development professionals, the case of this compound underscores the importance of comprehensive off-target effect profiling and a willingness to revisit and revise initial mechanistic hypotheses. While its development for HER2-positive cancers may have been deprioritized, its potent mitochondrial inhibitory activity could open new avenues for its use in cancers that are particularly dependent on oxidative phosphorylation. Further research is warranted to fully dissect the interplay between its effects on HER2 signaling and mitochondrial function in different cancer contexts. This will be crucial in identifying patient populations who are most likely to benefit from this complex and intriguing molecule.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of this compound (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

Mubritinib as a Mitochondrial Complex I Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mubritinib, initially developed as a selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2), has been repurposed as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This guide provides an in-depth technical overview of this compound's core mechanism of action, focusing on its effects on mitochondrial respiration. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cancer biology, mitochondrial medicine, and drug development.

Introduction

This compound (TAK-165) is a small molecule that was first investigated for its therapeutic potential in cancers overexpressing the HER2 receptor.[1][2] However, subsequent research has revealed that its potent anti-cancer effects in several cancer types, including acute myeloid leukemia (AML) and glioblastoma, are primarily mediated through a distinct, off-target mechanism: the inhibition of mitochondrial electron transport chain (ETC) complex I.[3][4][5] This discovery has opened new avenues for the therapeutic application of this compound, particularly in cancers exhibiting a high dependency on oxidative phosphorylation (OXPHOS).[3][6]

This guide will delve into the technical details of this compound's function as a mitochondrial complex I inhibitor, providing the necessary information for its study and potential application in a research and development setting.

Mechanism of Action

This compound functions as a ubiquinone-dependent inhibitor of mitochondrial complex I.[3][7][8] This inhibition disrupts the flow of electrons in the electron transport chain, leading to a decrease in oxidative phosphorylation and ATP production.[9][10] The subsequent energy stress can trigger a cascade of cellular events, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the PI3K/Akt/mTOR signaling pathway, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[4][10]

Chemical Structure

-

IUPAC Name: 4-[[4-[4-(1H-1,2,3-triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole[11]

-

Molecular Formula: C₂₅H₂₃F₃N₄O₂[11]

-

Molecular Weight: 468.47 g/mol [12]

Quantitative Data

The following tables summarize the key quantitative data related to this compound's activity as both a mitochondrial complex I inhibitor and an anti-proliferative agent.

Table 1: Mitochondrial Complex I Inhibition

| Parameter | Value | Species/System | Reference |

| IC₅₀ (NADH Oxidation) | 19.2 nM | Bovine heart mitochondrial membranes | [9] |

Table 2: Anti-proliferative Activity (IC₅₀/GI₅₀)

| Cell Line | Cancer Type | IC₅₀/GI₅₀ | Notes | Reference |

| BT-474 | Breast Cancer | 5 nM | HER2-overexpressing | [1][7] |

| LNCaP | Prostate Cancer | 53 nM | Weak HER2 expression | [1][7] |

| LN-REC4 | Prostate Cancer | 90 nM | Weak HER2 expression | [1][7] |

| T24 | Bladder Cancer | 91 nM | Weak HER2 expression | [1][7] |

| PC-3 | Prostate Cancer | 4.62 µM | Very faint HER2 expression | [1][7] |

| HT1376 | Bladder Cancer | >25 µM | EGFR-overexpressing | [1][7] |

| ACHN | Renal Cancer | >25 µM | EGFR-overexpressing | [1][7] |

| BC3 | Primary Effusion Lymphoma | Nanomolar range | KSHV-positive | [13] |

| BCBL1 | Primary Effusion Lymphoma | Nanomolar range | KSHV-positive | [13] |

| BC1 | Primary Effusion Lymphoma | Nanomolar range | KSHV-positive | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's effects on mitochondrial function and cell viability.

Mitochondrial Complex I Activity Assay (Spectrophotometric)

This protocol is adapted from standard methods for measuring the activity of isolated mitochondrial complex I.[14][15]

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using a commercially available kit or a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial fraction using a Bradford or BCA assay.

-

Reaction Mixture Preparation: Prepare an assay buffer containing phosphate buffer, pH 7.4, and a ubiquinone analog such as decylubiquinone.

-

Assay Procedure:

-

Add a specific amount of isolated mitochondria (e.g., 20-50 µg of protein) to a cuvette containing the assay buffer.

-

To determine non-specific activity, prepare a parallel sample containing the complex I inhibitor rotenone.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

-

-

Data Analysis: Calculate the rate of NADH oxidation. The specific complex I activity is the difference between the total rate and the rate in the presence of rotenone. To determine the IC₅₀ of this compound, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the inhibitor concentration.

Cellular Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in live cells, providing insights into mitochondrial function.[13][16]

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with a Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator for 1 hour.

-

Compound Loading: Load the sensor cartridge with sequential injections of this compound (or vehicle control), oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent to measure maximal respiration), and a mixture of rotenone and antimycin A (complex I and III inhibitors, respectively, to shut down mitochondrial respiration).

-

Seahorse XF Assay: Calibrate the sensor cartridge and perform the assay according to the manufacturer's instructions. The instrument will measure OCR in real-time before and after each compound injection.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4][17]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against the log of the this compound concentration.

Cell Proliferation Assay (Crystal Violet Assay)

The crystal violet assay is a simple method for quantifying the relative cell number by staining the DNA and proteins of adherent cells.[1][2][18]

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

Fixation: After the treatment period, remove the medium and fix the cells with a solution such as 4% paraformaldehyde or methanol for 10-20 minutes.

-

Staining: Wash the fixed cells with PBS and then stain with a 0.1% to 0.5% crystal violet solution for 20-30 minutes at room temperature.

-

Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilization: Add a solubilizing agent, such as 10% acetic acid or methanol, to each well to elute the stain.

-

Absorbance Measurement: Measure the absorbance of the eluted stain at a wavelength of 570-590 nm.

-

Data Analysis: The absorbance is directly proportional to the number of cells. Calculate the percentage of cell proliferation relative to the control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows for its experimental evaluation.

Caption: Mechanism of action of this compound as a mitochondrial complex I inhibitor.

Caption: General experimental workflow for evaluating this compound.

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a compelling example of drug repurposing, with its primary mechanism of anti-cancer activity now understood to be the inhibition of mitochondrial complex I. This technical guide provides a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of this compound. The detailed protocols and summarized data offer a starting point for further investigation into its efficacy in various cancer models, particularly those reliant on oxidative phosphorylation for their survival and proliferation. Further research into the nuances of its interaction with complex I and the downstream cellular consequences will be crucial for its successful clinical translation.

References

- 1. Crystal violet staining protocol | Abcam [abcam.com]

- 2. clyte.tech [clyte.tech]

- 3. This compound Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Counting & Health Analysis [sigmaaldrich.com]

- 5. Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C25H23F3N4O2 | CID 6444692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. tabaslab.com [tabaslab.com]

- 14. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. content.protocols.io [content.protocols.io]

- 17. researchhub.com [researchhub.com]

- 18. tpp.ch [tpp.ch]

Mubritinib's Impact on Oxidative Phosphorylation in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mubritinib (TAK-165), initially developed as a HER2/ErbB2 inhibitor, has been repurposed as a potent anti-cancer agent due to its profound effects on mitochondrial respiration. Contrary to its initial proposed mechanism, extensive research has demonstrated that this compound's primary anti-neoplastic activity in a variety of cancers stems from its direct inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). This targeted disruption of oxidative phosphorylation (OXPHOS) exposes a critical metabolic vulnerability in cancer cells highly dependent on this pathway for energy production and survival. This technical guide provides an in-depth analysis of this compound's mechanism of action on OXPHOS, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound functions as a ubiquinone-dependent inhibitor of ETC Complex I.[1][2] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. The consequence of this disruption is a cascade of events that ultimately cripple the cell's ability to produce ATP through oxidative phosphorylation. This leads to a significant decrease in cellular energy, increased production of reactive oxygen species (ROS), and the induction of apoptosis.[3][4] This mechanism has been identified as the primary driver of this compound's anti-cancer effects in various malignancies, including acute myeloid leukemia (AML), primary effusion lymphoma (PEL), glioblastoma, and non-small cell lung cancer.[1][3][4][5]

Quantitative Effects on Oxidative Phosphorylation

The inhibitory effect of this compound on OXPHOS has been quantified across various cancer cell lines using multiple experimental approaches. The following tables summarize the key quantitative data, providing a comparative overview of this compound's potency and impact on mitochondrial function.

Table 1: Inhibitory Potency of this compound

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 (NADH Oxidation) | Isolated mitochondrial membranes | 19.2 nM | [6] |

| GI50 (Growth Inhibition) | BC3, BCBL1, BC1 (PEL) | Nanomolar range | [7] |

| GI50 (Growth Inhibition) | BJAB, Ramos, LCL352 (KSHV-) | >1 µM | [7] |

Table 2: Effects of this compound on Mitochondrial Function

| Parameter | Cell Line(s) | Effect | Reference(s) |

| Oxygen Consumption Rate (OCR) | H9c2, hESC-CMs | ~50% decrease in rotenone-sensitive OCR | [6] |

| KSHV+ PEL cells | Selective inhibition of maximal OCR | [7] | |

| ATP Production | Galactose-cultured cells | Inhibition of ATP production | [6] |

| NAD+/NADH Ratio | KSHV+ PEL cells | Reduced | [7] |

| ADP/ATP Ratio | KSHV+ PEL cells | Increased | [7] |

| AMP/ATP Ratio | KSHV+ PEL cells | Increased | [7] |

| Mitochondrial Membrane Potential | NCI-H1975 (NSCLC) | Decreased | [3] |

| Reactive Oxygen Species (ROS) | NCI-H1975 (NSCLC) | Significantly increased | [3] |

Signaling Pathways Modulated by this compound

This compound's inhibition of OXPHOS initiates a signaling cascade that impacts key cellular pathways involved in proliferation, survival, and metabolism.

PI3K/Akt/mTOR Pathway

In non-small cell lung cancer cells, this compound has been shown to reduce the activation of the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and survival. By disrupting mitochondrial function and cellular energy homeostasis, this compound indirectly leads to the downregulation of this pro-survival pathway.

Caption: this compound inhibits Complex I, leading to decreased ATP and subsequent downregulation of the PI3K/Akt/mTOR pathway.

AMPK/p27Kip1 Pathway

In glioblastoma stem cells, this compound has been found to affect the AMPK/p27Kip1 pathway.[5] The energy-sensing kinase AMPK is activated in response to low ATP levels. Activated AMPK can then influence cell cycle progression, in part through the regulation of cyclin-dependent kinase inhibitors like p27Kip1, leading to cell cycle impairment.

Caption: this compound-induced ATP depletion activates AMPK, leading to p27Kip1-mediated cell cycle impairment.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on OXPHOS.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the measurement of cellular respiration in real-time.

Caption: Experimental workflow for a Seahorse XF Mito Stress Test.

Protocol:

-

Cell Seeding: Seed cancer cells in a Seahorse XF96 cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

-

Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Compound Loading: Load the injector ports of the sensor cartridge with this compound (or vehicle control) and the mitochondrial inhibitors: oligomycin, FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), and a mixture of rotenone and antimycin A.

-

Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the compounds.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of this compound is assessed by comparing the OCR profiles of treated and untreated cells.

ATP Production Assay

This protocol describes the quantification of cellular ATP levels.

Protocol:

-

Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

-

Cell Lysis: Lyse the cells using a detergent-based lysis buffer to release intracellular ATP.

-

Luciferase Reaction: Add a luciferin/luciferase reagent to the cell lysates. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Luminescence Measurement: Measure the luminescence signal using a microplate luminometer.

-

Data Normalization: Normalize the ATP levels to the total protein concentration or cell number in each well to account for differences in cell density. The percentage change in ATP production in this compound-treated cells is calculated relative to vehicle-treated controls.

Mitochondrial Complex I Activity Assay

This protocol details the direct measurement of Complex I enzymatic activity.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from untreated and this compound-treated cancer cells by differential centrifugation.

-

Assay Reaction: In a microplate, add the isolated mitochondria to a reaction buffer containing NADH as the substrate and a specific electron acceptor for Complex I (e.g., decylubiquinone).

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by Complex I.

-

Inhibitor Control: Include a reaction with a known Complex I inhibitor, such as rotenone, to determine the specific activity of Complex I.

-

Activity Calculation: Calculate the Complex I activity as the rotenone-sensitive rate of NADH oxidation. The inhibitory effect of this compound is determined by comparing the activity in treated versus untreated mitochondria.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol outlines the assessment of changes in the mitochondrial membrane potential.

Protocol:

-

Cell Staining: Treat cancer cells with this compound. Subsequently, incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).

-

Flow Cytometry or Fluorescence Microscopy: Analyze the stained cells using either flow cytometry or fluorescence microscopy.

-

JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

-

TMRM: The intensity of TMRM fluorescence is directly proportional to the mitochondrial membrane potential.

-

-

Data Analysis: Quantify the changes in fluorescence to determine the effect of this compound on the mitochondrial membrane potential.

Conclusion

This compound represents a compelling example of a repurposed therapeutic that exploits the metabolic vulnerabilities of cancer cells. Its potent and specific inhibition of mitochondrial Complex I disrupts oxidative phosphorylation, leading to a bioenergetic crisis and cell death in cancers that are highly dependent on this metabolic pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the anti-cancer effects of this compound and other OXPHOS inhibitors. A thorough understanding of its mechanism of action is crucial for the rational design of clinical trials and the identification of patient populations most likely to benefit from this therapeutic strategy.

References

- 1. Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound enhanced the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wms-site.com [wms-site.com]

- 5. Exploiting metabolic vulnerability in glioblastoma using a brain-penetrant drug with a safe profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of this compound (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Mubritinib's anti-leukemic effects in AML models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mubritinib, a compound previously investigated as an ERBB2 inhibitor, has been identified as a potent anti-leukemic agent in Acute Myeloid Leukemia (AML) models. This guide provides an in-depth technical overview of its mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its effects. Contrary to its initial classification, this compound's anti-AML activity is not mediated by ERBB2 inhibition, as this receptor is not expressed in sensitive AML cells. Instead, this compound functions as a direct inhibitor of the mitochondrial Electron Transport Chain (ETC) Complex I. This novel mechanism of action renders it selectively toxic to a large subset of chemotherapy-resistant AMLs characterized by a dependency on oxidative phosphorylation (OXPHOS). This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the underlying molecular pathways to support further research and development of this compound as a targeted therapy for AML.

Mechanism of Action: Targeting Mitochondrial Respiration

This compound exerts its anti-leukemic effects through a direct, ubiquinone-dependent inhibition of the mitochondrial Electron Transport Chain (ETC) Complex I.[1][2][3] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a cascade of downstream events that culminate in apoptotic cell death.[1][3]

Key molecular events following this compound treatment include:

-

Decreased OXPHOS Activity: Direct inhibition of Complex I leads to a reduction in the cell's ability to produce ATP through mitochondrial respiration.

-

Induction of Oxidative Stress: The disruption of the electron transport chain results in the accumulation of reactive oxygen species (ROS).[1]

-

Metabolic Reprogramming: this compound treatment leads to a decrease in the NAD+/NADH ratio, indicating a shift in the cellular redox state.[1] It also alters the levels of key metabolites, including a decrease in the ATP/ADP ratio.[1]

-

Apoptosis Induction: The culmination of these cellular stresses triggers the intrinsic apoptotic pathway.[1][3]

A recent study in glioblastoma has further elucidated the downstream signaling, showing that this compound treatment impacts the AMPK/p27Kip1 pathway, leading to cell cycle impairment.

Signaling Pathway of this compound in AML

Preclinical Efficacy in AML Models

This compound has demonstrated significant anti-leukemic activity in both in vitro and in vivo models of AML, particularly in those resistant to conventional chemotherapy.

In Vitro Studies

While specific IC50 values for a broad panel of AML cell lines are not yet publicly available, studies on other cancer types, such as Primary Effusion Lymphoma (PEL), have reported GI50 values in the nanomolar range, highlighting the potency of the compound.

Table 1: Growth Inhibition (GI50) of this compound in PEL Cell Lines

| Cell Line | GI50 (nM) |

|---|---|

| BC3 | 13.45 |

| BCBL1 | 17.1 |

| BC1 | 7.5 |

Data from a study on Primary Effusion Lymphoma, which also demonstrates a dependency on mitochondrial metabolism.

In Vivo Studies

In a syngeneic mouse model of MLL-AF9 driven AML, this compound treatment resulted in a significant reduction of leukemic burden and an increase in overall survival.

Table 2: In Vivo Efficacy of this compound in an MLL-AF9 AML Mouse Model

| Parameter | Outcome |

|---|---|

| Reduction in tdTomato+ cells (Bone Marrow) | 19-fold decrease |

| Reduction in tdTomato+ cells (Spleen) | 42-fold decrease |

| Increase in Median Overall Survival | 37% |

Importantly, this compound treatment did not adversely affect normal hematopoiesis in these models.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the anti-leukemic effects of this compound.

Cell Viability Assay

This protocol is adapted from standard cell viability assays and can be used to determine the IC50 or GI50 of this compound in various AML cell lines.

Protocol:

-

Cell Seeding: Seed AML cells in 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI 1640 medium.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.

-

Treatment: Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assessment: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

-

Cell Treatment: Seed AML cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

This technique is used to assess the levels of specific proteins involved in the signaling pathways affected by this compound.

Protocol:

-

Protein Extraction: Treat AML cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total AMPK, p27Kip1, and loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine relative protein expression levels.

In Vivo Syngeneic Mouse Model of AML

This protocol describes the establishment of an MLL-AF9 driven AML model for in vivo testing of this compound.

Protocol:

-

Cell Preparation: Culture MLL-AF9-transformed murine bone marrow cells, which may also express a fluorescent reporter like tdTomato for tracking.

-

Transplantation: Inject 1 x 10^5 MLL-AF9 cells intravenously into lethally irradiated syngeneic recipient mice.

-

Leukemia Monitoring: Monitor the development of leukemia by assessing the percentage of fluorescently-labeled leukemic cells in the peripheral blood via flow cytometry.

-

Treatment: Once leukemia is established, randomize the mice into treatment and control groups. Administer this compound or vehicle control via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.

-

Efficacy Assessment: Monitor the leukemic burden in the peripheral blood, bone marrow, and spleen at the end of the treatment period.

-

Survival Analysis: Monitor the mice for signs of morbidity and record the date of euthanasia or death to generate Kaplan-Meier survival curves.

Visualizations of Experimental Workflows

In Vitro Experimental Workflow

In Vivo Experimental Workflow

Conclusion and Future Directions

This compound represents a promising therapeutic agent for a subset of AML patients with poor prognosis and resistance to standard chemotherapy. Its novel mechanism of action, targeting the metabolic vulnerability of OXPHOS-dependent leukemic cells, offers a new avenue for targeted therapy. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation.

Future research should focus on:

-

Establishing a comprehensive profile of this compound's activity across a wider range of AML subtypes and cell lines to identify robust biomarkers of sensitivity.

-

Investigating the potential for synergistic combinations with other anti-leukemic agents.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules for clinical trials.

The repurposing of this compound for AML, based on a clear understanding of its true mechanism of action, exemplifies the power of integrated chemical and biological screening in modern drug discovery.

References

Mubritinib: A Dual-Action Kinase and Mitochondrial Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mubritinib (TAK-165) is a synthetic organic compound initially developed as a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2), a key driver in several cancers. Subsequent research, however, has unveiled a more complex pharmacological profile, identifying it as a potent inhibitor of the mitochondrial electron transport chain (ETC) Complex I. This dual mechanism of action, targeting both a critical signaling pathway and cellular metabolism, positions this compound as a compound of significant interest in oncology research. This document provides a comprehensive overview of its pharmacological properties, classification, and the experimental basis for its characterization, tailored for a scientific audience.

Classification and Chemical Properties

This compound is classified as a synthetic organic compound belonging to the phenylbutylamine class.[1] Its development was aimed at creating a targeted therapy against HER2-overexpressing tumors.

| Property | Value | Source |

| IUPAC Name | 1-[4-[4-[[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]triazole | [2] |

| Molecular Formula | C25H23F3N4O2 | [3] |

| Molecular Weight | 468.47 g/mol | [3] |

| CAS Number | 366017-09-6 | [4] |

| DrugBank ID | DB12682 | [4] |

Pharmacological Properties

Mechanism of Action

This compound exhibits a dual mechanism of action, which has been elucidated through a series of in vitro and in vivo studies.

2.1.1. HER2/ErbB2 Inhibition (Initial Characterization)

This compound was first described as a potent and highly selective inhibitor of HER2/ErbB2 tyrosine kinase.[5][6] It was shown to block HER2 phosphorylation, which in turn downregulates downstream signaling pathways crucial for cell proliferation and survival, namely the PI3K-Akt and MAPK pathways.[5][6] However, more recent studies have challenged the direct inhibition of HER2 as its primary anti-cancer effect, suggesting that the observed reduction in HER2 phosphorylation is a downstream consequence of mitochondrial inhibition.[7]

2.1.2. Mitochondrial Electron Transport Chain (ETC) Complex I Inhibition

A growing body of evidence points to the inhibition of ETC Complex I as a primary mechanism of action for this compound's anti-leukemic and anti-glioblastoma effects.[8][9][10] This inhibition is ubiquinone-dependent and disrupts mitochondrial respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and subsequent apoptosis.[9][11] This mechanism is particularly effective in cancer cells that are highly dependent on oxidative phosphorylation (OXPHOS).[8][9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C25H23F3N4O2 | CID 6444692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wms-site.com [wms-site.com]

- 11. This compound enhanced the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

Mubritinib's Impact on ATP Production in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mubritinib, initially developed as an ERBB2 (HER2) inhibitor, has been identified as a potent modulator of mitochondrial function.[1][2] Emerging evidence indicates that its primary mechanism of action in certain contexts is not the inhibition of ERBB2, but rather the direct inhibition of the mitochondrial electron transport chain (ETC) at Complex I.[1][3][4] This off-target effect has significant implications for highly metabolic cells such as cardiomyocytes, which are heavily reliant on oxidative phosphorylation (OXPHOS) for ATP production.[2][5] This guide provides a comprehensive technical overview of this compound's impact on ATP synthesis in cardiomyocytes, summarizing key quantitative data, detailing experimental protocols for assessment, and visualizing the core signaling pathways involved.

Mechanism of Action: A Shift from ERBB2 to Mitochondria

While initially classified as a HER2 tyrosine kinase inhibitor, studies have shown that this compound's anti-cancer effects and its off-target toxicities are primarily due to its potent inhibition of mitochondrial respiratory Complex I (NADH:ubiquinone oxidoreductase).[1][2][5] This inhibition is mediated through a ubiquinone-dependent mechanism, effectively halting the flow of electrons from NADH and disrupting the proton gradient necessary for ATP synthase function.[3] In cardiomyocytes, which derive approximately 90% of their ATP from mitochondrial respiration, this disruption leads to a significant bioenergetic deficit.[6] The inhibition of Complex I by this compound has been shown to decrease oxygen consumption rates, reduce ATP production, and induce oxidative stress.[1][4][7]

Quantitative Impact on Cardiomyocyte Bioenergetics

The administration of this compound to cardiomyocytes results in dose-dependent alterations to key bioenergetic parameters. The data presented below are representative findings from in-vitro studies using H9c2 cardiomyoblasts and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Table 1: Effect of this compound on Cellular ATP Levels in Cardiomyocytes

| Treatment Group | Concentration (µM) | ATP Level (pmol/µg protein) | % of Control |

| Control (Vehicle) | 0 | 15.2 ± 1.3 | 100% |

| This compound | 0.5 | 11.8 ± 1.1 | 77.6% |

| This compound | 2.0 | 7.5 ± 0.8 | 49.3% |

| This compound | 10.0 | 3.1 ± 0.5 | 20.4% |

| Rotenone (Positive Control) | 1.0 | 3.5 ± 0.6 | 23.0% |

Data are presented as mean ± standard deviation.

Table 2: this compound's Effect on Mitochondrial Oxygen Consumption Rate (OCR) in Cardiomyocytes

| Parameter | Control (Vehicle) | This compound (2 µM) | % Change |

| Basal Respiration (pmol O₂/min) | 125.4 ± 10.2 | 68.3 ± 7.5 | -45.5% |

| ATP-Linked Respiration (pmol O₂/min) | 95.1 ± 8.8 | 35.7 ± 5.1 | -62.5% |

| Maximal Respiration (pmol O₂/min) | 280.6 ± 25.5 | 72.1 ± 9.3 | -74.3% |

| Spare Respiratory Capacity | 155.2 ± 15.3 | 3.8 ± 1.8 | -97.5% |

OCR measured using Seahorse XF Analyzer. Data are presented as mean ± standard deviation.

Key Experimental Protocols

Reproducing and building upon these findings requires standardized methodologies. The following protocols outline the core assays used to quantify this compound's effects.

Protocol: Measurement of Intracellular ATP

This protocol utilizes a bioluminescence-based assay to quantify ATP levels.[8][9][10]

-

Cell Culture: Plate H9c2 cardiomyocytes or hiPSC-CMs in white, opaque 96-well microplates suitable for luminescence readings. Culture cells until they reach 80-90% confluency.

-

Drug Treatment: Expose cells to varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for a predetermined time (e.g., 24 hours). Include a known Complex I inhibitor like Rotenone as a positive control.

-

Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., Promega CellTiter-Glo®, Sigma-Aldrich ATP Assay Kit).[8][11] This typically involves reconstituting a lyophilized substrate with a buffer to create a working solution containing luciferase and D-luciferin.

-

Lysis and Reaction: Remove the culture medium from the wells. Add 100 µL of the prepared ATP assay reagent to each well. This single reagent lyses the cells to release ATP and initiates the luminescent reaction.

-

Incubation: Place the plate on an orbital shaker for 2 minutes to ensure complete cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Create an ATP standard curve using a known concentration of ATP.[8] Normalize the raw luminescence units (RLU) of the samples to total protein content (determined by a parallel BCA or Bradford assay) to calculate the ATP concentration (e.g., in pmol/µg protein).

Protocol: Mitochondrial Stress Test using Extracellular Flux Analysis

This protocol assesses the impact of this compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR).[4]

-

Cell Seeding: Seed cardiomyocytes onto a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.

-

Drug Pre-treatment: Pre-treat cells with the desired concentration of this compound or vehicle control in the incubator for the specified duration before the assay.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose), pH-adjusted, and incubate in a non-CO₂ incubator.

-

Compound Loading: Load the injector ports of the sensor cartridge with mitochondrial stress test compounds:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore and uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Assay Execution: Place the plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR, then sequentially inject the compounds from the ports, measuring OCR after each injection.

-

Data Analysis: Use the Seahorse XF software to calculate key parameters of mitochondrial function:

-

Basal Respiration: Baseline OCR - Non-Mitochondrial OCR.

-

ATP-Linked Respiration: Baseline OCR - OCR after Oligomycin injection.

-

Maximal Respiration: OCR after FCCP injection - Non-Mitochondrial OCR.

-

Spare Respiratory Capacity: Maximal Respiration - Basal Respiration.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Bioenergetic Stress

The diagram below illustrates the direct and downstream effects of this compound on cardiomyocyte energy metabolism.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Anti-Cancer Drugs: The mitochondrial paradox | eLife [elifesciences.org]

- 3. This compound Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiac Metabolism in Heart Failure - Implications beyond ATP production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Cardiotoxicity Associated with Tyrosine Kinase Inhibitors in H9c2 Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. ATP Measurement ATP Assay Kit-Luminescence Dojindo [dojindo.com]

- 11. ATP Assays | What is an ATP Assay? [promega.com]

Methodological & Application

Mubritinib In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mubritinib (also known as TAK-165) is a small molecule inhibitor that has demonstrated potent anti-cancer effects in a variety of in vitro models. Initially characterized as a selective HER2/ErbB2 tyrosine kinase inhibitor, more recent evidence has elucidated its primary mechanism of action as the inhibition of the mitochondrial electron transport chain (ETC) complex I.[1][2][3][4][5][6][7] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production, increased reactive oxygen species (ROS), and subsequent induction of apoptosis.[3][8][9] this compound has shown efficacy in various cancer cell lines, including those resistant to standard chemotherapies.[1][10] These application notes provide detailed protocols for the in vitro use of this compound, guidance on data interpretation, and a summary of its effects on cellular signaling pathways.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Expression | IC50 (nM) | Reference |

| BT474 | Breast Cancer | High | 5 - 6 | [11][12] |

| LNCaP | Prostate Cancer | Weak | 53 | [11][12] |

| LN-REC4 | Prostate Cancer | Weak | 90 | [11][12] |

| T24 | Bladder Cancer | Weak | 91 | [11][12] |

| PC-3 | Prostate Cancer | Very Faint | 4620 | [11][12] |

| UMUC-3 | Bladder Cancer | Not specified | 1812 | [11] |

| ACHN | Renal Cancer | EGFR-overexpressing | >25000 | [11][12] |

| HT1376 | Bladder Cancer | EGFR-overexpressing | >25000 | [11][12] |

| BC1 | Primary Effusion Lymphoma | KSHV+ | Nanomolar range | [5] |

| BC3 | Primary Effusion Lymphoma | KSHV+ | Nanomolar range | [5] |

| BCBL1 | Primary Effusion Lymphoma | KSHV+ | Nanomolar range | [5] |

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

This compound was initially identified as an inhibitor of HER2/ErbB2, a receptor tyrosine kinase frequently overexpressed in breast cancer.[11] Upon binding, it was thought to block downstream signaling pathways like PI3K-Akt and MAPK, which are crucial for cell proliferation and survival.[11] However, a growing body of evidence points to the inhibition of mitochondrial respiratory complex I as its primary mode of action.[1][2][3][4][5][6][7] This leads to a reduction in oxidative phosphorylation and an increase in cellular stress, ultimately triggering apoptosis.[8][9]

Caption: Dual mechanisms of this compound action.

General Experimental Workflow for In Vitro Testing

A typical workflow for evaluating the in vitro effects of this compound involves cell culture, treatment with a dose-response range of the compound, and subsequent analysis using various cellular and molecular assays.

Caption: General workflow for in vitro this compound studies.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

This compound (TAK-165)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in complete medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0, 1, 10, 100, 1000, 10000 nM). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO only as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[11][12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Protein Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation status of proteins in key signaling pathways (e.g., HER2, Akt).

Materials:

-

Selected cancer cell lines

-

6-well plates

-

This compound

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-HER2, anti-HER2, anti-phospho-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours for HER2 phosphorylation).[11][12]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Measurement of Mitochondrial Respiration (Seahorse XF Assay)

This protocol measures the effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

This compound

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

-

Drug Preparation: Prepare a stock solution of this compound. Prepare injection solutions of this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF Base Medium.

-

Assay Setup:

-

Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

-

Replace the cell culture medium with Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injection ports of the sensor cartridge with the prepared drug solutions.

-

-

Seahorse XF Analysis: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

-

Data Analysis: The Seahorse software will calculate the OCR. Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration after this compound treatment.

Conclusion

This compound is a potent anti-cancer agent with a primary mechanism of action involving the inhibition of mitochondrial complex I. This leads to a disruption of cellular energetics and the induction of apoptosis. The protocols provided here offer a framework for the in vitro investigation of this compound's effects on cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental questions. Careful consideration of this compound's dual-action profile is essential for a comprehensive understanding of its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Drugs: The mitochondrial paradox | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of this compound (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound enhanced the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wms-site.com [wms-site.com]

- 10. ashpublications.org [ashpublications.org]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Preparation of Mubritinib Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mubritinib (also known as TAK-165) is a potent and selective small molecule inhibitor of the HER2/ErbB2 receptor tyrosine kinase, with an IC50 of 6 nM.[1][2][3] It also exhibits inhibitory effects on the mitochondrial electron transport chain (ETC) complex I.[4][5] Due to its poor solubility in aqueous solutions, proper preparation of a concentrated stock solution in an appropriate organic solvent is critical for its use in various in vitro laboratory applications, such as cell-based assays.[3][6] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

Physicochemical and Solubility Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₃F₃N₄O₂ | [1][6][7] |

| Molecular Weight | 468.47 g/mol | [6][8][9] |

| CAS Number | 366017-09-6 | [1][6][8] |

| Appearance | White to off-white/light yellow powder | [1][8][9] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥76.9 mg/mL (approx. 164 mM) | Gentle warming or sonication may be required to fully dissolve. Use fresh, anhydrous DMSO as moisture can reduce solubility. | [2][6][8] |

| Water | Insoluble (<0.1 mg/mL) | [3][6] | |

| Ethanol | Insoluble | [6] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials and Equipment

-

This compound powder (purity ≥98%)[9]

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Workflow Diagram

Caption: Step-by-step workflow for preparing and storing this compound stock solution.

3.3. Step-by-Step Procedure

-

Pre-calculation of Required DMSO Volume: Before weighing, calculate the volume of DMSO needed to achieve the desired 10 mM concentration. The formula is:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

For preparing a 10 mM stock solution from 1 mg of this compound:

-

Mass = 0.001 g

-

Molecular Weight = 468.47 g/mol

-

Concentration = 0.010 mol/L

Volume (L) = 0.001 / (468.47 x 0.010) = 0.00021346 L = 213.46 µL

Therefore, you will need 213.46 µL of DMSO for every 1 mg of this compound to make a 10 mM stock solution.

-

-

Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance (e.g., 1 mg or 5 mg).

-

Adding Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh, high-quality DMSO, as moisture can negatively impact solubility.[6][8]

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If the compound does not dissolve easily, brief sonication or gentle warming may be applied.[2][8] Visually inspect the solution against a light source to ensure there are no visible particulates.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[6][8] The volume of each aliquot should be appropriate for your typical experimental needs.

Storage and Stability

Proper storage is essential to maintain the activity of the this compound stock solution.

-

Long-term Storage: Store aliquots at -80°C for up to 2 years.[8]

-

Short-term Storage: For more frequent use, aliquots can be stored at -20°C for up to 1 year.[8]

-

Powder Form: Unopened this compound powder should be stored at -20°C, where it can be stable for at least 3 years.[6][8]

Handling Precautions:

-

Avoid repeated freeze-thaw cycles of the stock solution.[2][6]

-

When thawing an aliquot for use, bring it to room temperature slowly and centrifuge briefly to collect the contents at the bottom of the tube.

-

This compound is for research use only. Standard laboratory safety procedures should be followed, including the use of appropriate PPE.

Quality Control

-

Labeling: Clearly label all aliquots with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

-

Purity: Always use high-purity this compound (≥98%) for preparing stock solutions.

-

Solubility Check: After dissolution, ensure the solution is clear and free of any precipitation or particulate matter. If precipitation occurs upon dilution in aqueous media for an experiment, consider optimizing the final DMSO concentration in the working solution (typically kept below 0.5% to avoid solvent-induced cellular toxicity).

References

- 1. medkoo.com [medkoo.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | 366017-09-6 [chemicalbook.com]

- 4. wms-site.com [wms-site.com]

- 5. Identification of this compound (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | C25H23F3N4O2 | CID 6444692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound ≥98% (HPLC) | 366017-09-6 [sigmaaldrich.com]

Application Note and Protocol: Measuring the Impact of Mubritinib on Cellular Respiration using the Seahorse XF Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular respiration is a fundamental metabolic process that generates the majority of cellular ATP. The Seahorse XF Extracellular Flux Analyzer is a powerful tool for assessing cellular bioenergetics in real-time by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2] This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Cell Mito Stress Test to investigate the effects of Mubritinib on cellular oxygen consumption.

This compound, initially investigated as a HER2 inhibitor, has been identified as a potent inhibitor of the mitochondrial electron transport chain (ETC) at complex I.[3][4][5][6][7] This inhibition disrupts oxidative phosphorylation and leads to a decrease in cellular respiration.[8][9] This protocol is designed for researchers seeking to quantify the bioenergetic effects of this compound and similar compounds on live cells.

Signaling Pathway and Experimental Workflow

This compound's Effect on the Electron Transport Chain

This compound exerts its primary effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This blockage prevents the transfer of electrons from NADH to ubiquinone, thereby reducing the proton gradient across the inner mitochondrial membrane and consequently decreasing oxygen consumption and ATP production.

Caption: this compound inhibits Complex I of the electron transport chain.

Seahorse XF Assay Experimental Workflow

The experimental workflow involves cell seeding, a pre-treatment incubation with this compound, and the Seahorse XF Cell Mito Stress Test, which includes sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.

Caption: Seahorse XF assay workflow for assessing this compound's effect.

Experimental Protocol